Sulfo-Cyanine5.5 NHS ester

Description

Significance of Near-Infrared Fluorescent Probes in Modern Biomedical Research

Near-infrared (NIR) fluorescent probes are a cornerstone of modern biomedical research, offering significant advantages for in vivo and in vitro imaging. nih.govnih.gov Operating within the NIR window (typically 700-1700 nm), these probes allow for deep tissue penetration, reduced photon scattering, and a high signal-to-noise ratio due to minimized autofluorescence from biological tissues. nih.govnih.govresearchgate.net These characteristics make them invaluable tools for non-invasive real-time imaging and sensing in complex biological systems. nih.gov

The applications of NIR probes are extensive and continually expanding. They are utilized for imaging a wide array of biological entities and processes, including metal ions, signaling molecules, reactive species, nucleic acids, and proteins. nih.gov Furthermore, NIR probes are increasingly employed in clinical research, such as in fluorescence imaging-guided surgery and cancer detection, where they provide surgeons with intraoperative guidance to assess surgical margins and identify residual lesions. nih.govnih.gov The development of novel NIR fluorescent probes is a critical area of research, with a focus on creating materials and molecules with improved brightness, photostability, and specific targeting capabilities to further enhance bioimaging and therapeutic applications. nih.govacs.org

Overview of Cyanine (B1664457) Dyes and their Strategic Role in Advanced Bioimaging Technologies

Cyanine dyes are a versatile class of synthetic fluorescent molecules that have become indispensable in bioimaging and various fluorescence-based analytical techniques. aatbio.comresearchgate.net Their molecular structure allows for easy modification, enabling the design of dyes with tailored photophysical properties to suit specific applications. researchgate.net Key characteristics of cyanine dyes include tunable absorption and emission wavelengths, high molar absorptivity, and good photostability, making them highly effective as fluorescent labels. researchgate.netnih.gov

In advanced bioimaging, cyanine dyes are widely used to label a variety of biomolecules, including peptides, proteins, and oligonucleotides. aatbio.com This labeling allows for the visualization and tracking of these molecules within living cells and tissues, providing insights into cellular structures and dynamic processes. nih.govacs.org The adaptability of cyanine dyes has led to their use in a range of sophisticated imaging techniques, such as fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.compubcompare.ai Researchers continue to develop new cyanine derivatives with enhanced properties like increased brightness and biocompatibility to further broaden their applications in understanding complex biological processes. acs.orgscienceasia.org

Distinctive Research Advantages of Sulfo-Cyanine5.5 NHS Ester for Scientific Applications

This compound is a specialized, amine-reactive fluorescent probe that offers several distinct advantages for scientific research, particularly in the realm of bio-conjugation and in vivo imaging. lumiprobe.comantibodies.com As a sulfonated derivative of the Cyanine5.5 fluorophore, its primary advantage is its enhanced water solubility. axispharm.comlumiprobe.com This hydrophilicity, conferred by the sulfonate groups, allows for labeling reactions to be performed in purely aqueous environments, which is crucial for sensitive proteins that may denature in the presence of organic co-solvents. lumiprobe.comlumiprobe.com

The N-hydroxysuccinimide (NHS) ester group provides the functionality for covalent labeling of primary amine groups found in proteins and other biomolecules. pubcompare.aiacebiolab.com This amine-reactive nature makes it a versatile tool for creating fluorescently labeled antibodies, peptides, and other probes for various detection and tracking studies. aatbio.comaxispharm.com

Spectrally, Sulfo-Cyanine5.5 operates in the far-red to near-infrared region, which is highly advantageous for applications requiring low fluorescent background and for non-invasive in vivo imaging. axispharm.comlumiprobe.com Its specific spectral properties are detailed in the table below.

| Property | Value | Reference |

| Excitation Maximum | ~675 nm | axispharm.comantibodies.com |

| Emission Maximum | ~694 nm | axispharm.comlumiprobe.comantibodies.com |

| Extinction Coefficient | ~211,000 - 235,000 M⁻¹cm⁻¹ | lumiprobe.comantibodies.com |

| Fluorescence Quantum Yield | 0.21 | lumiprobe.com |

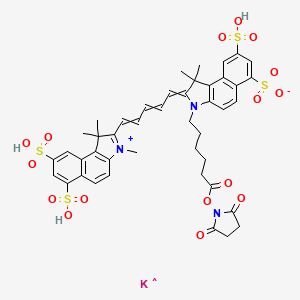

| Molecular Formula | C₄₄H₄₂N₃K₃O₁₆S₄ | antibodies.com |

| Molecular Weight | ~1114.37 Da | antibodies.com |

| Solubility | Good in water, DMF, and DMSO | antibodies.com |

The combination of high water solubility, amine reactivity, and favorable NIR fluorescence characteristics makes this compound a powerful reagent for a variety of research applications, from protein labeling for immunoassays to in vivo imaging studies. lumiprobe.com

Properties

Molecular Formula |

C44H45KN3O16S4 |

|---|---|

Molecular Weight |

1039.2 g/mol |

InChI |

InChI=1S/C44H45N3O16S4.K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62); |

InChI Key |

LUQAZKWTUMBXDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C.[K] |

Origin of Product |

United States |

Bioconjugation Chemistry and Methodological Development

Amine-Reactive Conjugation Mechanisms of Sulfo-Cyanine5.5 NHS Ester

The primary mechanism by which this compound attaches to biomolecules is through its reaction with primary amines. axispharm.comthermofisher.com This targeted reactivity allows for the specific and efficient labeling of proteins, peptides, and other amine-containing molecules. medchemexpress.eumedchemexpress.com

Covalent Linkage to Primary Amines on Biomolecules

The N-hydroxysuccinimide ester functional group of this compound is highly reactive towards nucleophilic primary amines (–NH2). These amines are commonly found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues within proteins. thermofisher.combroadpharm.comthermofisher.com The reaction proceeds under mild, slightly alkaline conditions, typically at a pH range of 7.2 to 9. thermofisher.com This pH is crucial as it deprotonates the primary amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the NHS ester.

Formation of Stable Amide Bonds for Research Conjugates

The reaction between the this compound and a primary amine results in the formation of a highly stable amide bond. axispharm.comthermofisher.com This covalent linkage is robust and resistant to hydrolysis under typical experimental conditions, ensuring that the fluorescent label remains securely attached to the biomolecule throughout subsequent analytical procedures. The reaction also releases N-hydroxysuccinimide as a byproduct, which can be easily removed through standard purification techniques like dialysis or gel filtration. thermofisher.com The stability of this amide bond is a key factor in the reliability of this compound for creating fluorescently labeled conjugates for research purposes.

Advanced Strategies for Labeling Diverse Biological Substrates

The versatility of this compound allows for its application in labeling a wide range of biological molecules, each with specific considerations for optimal conjugation.

Proteins and Antibodies in Immunological and Molecular Studies

This compound is a reagent of choice for labeling proteins and antibodies. medchemexpress.eulumiprobe.com Its water-solubility is a significant advantage when working with sensitive proteins that may denature in the presence of organic co-solvents often required for other dyes. lumiprobe.comacebiolab.comlumiprobe.com Ready-to-use labeling kits containing this compound are commercially available, providing all the necessary components for efficient antibody conjugation. lumiprobe.comlumiprobe.comaxispharm.com The degree of substitution (DOS), or the number of dye molecules per protein, is a critical parameter that needs to be optimized for each specific protein to ensure sufficient fluorescence without compromising the protein's biological activity. aatbio.comaatbio.com Over-labeling can lead to reduced antibody binding affinity, while under-labeling results in decreased sensitivity. aatbio.com

Interactive Data Table: Typical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum | ~675 nm | axispharm.com |

| Emission Maximum | ~694 nm | axispharm.comlumiprobe.com |

| Molar Extinction Coefficient (ε) | 211,000 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.com |

| Fluorescence Quantum Yield | 0.21 | lumiprobe.com |

Peptides for Receptor-Targeting and Binding Assays

The labeling of peptides with this compound is a common strategy in studies involving receptor targeting and binding assays. axispharm.commedchemexpress.eumedchemexpress.com The fluorescent tag allows for the visualization and quantification of peptide binding to its target receptor. The reaction conditions, particularly the pH, must be carefully controlled to favor the labeling of the N-terminal amine over the amine groups on lysine side chains, if site-specific labeling is desired. The hydrophilicity of the sulfo-cyanine dye helps to maintain the solubility of the labeled peptide in aqueous buffers. apexbt.com

Oligonucleotides and Nucleic Acids in Gene Expression and Structural Analyses

Amine-modified oligonucleotides and nucleic acids can be readily labeled with this compound. medchemexpress.eumedchemexpress.comglenresearch.com This is particularly useful for applications in gene expression analysis and for studying the structure of nucleic acids. The labeling process typically involves dissolving the amine-modified oligonucleotide in a carbonate/bicarbonate buffer at pH 9, followed by the addition of the dye dissolved in an organic solvent like DMSO or DMF. glenresearch.com The resulting fluorescently labeled oligonucleotides can be used as probes in various molecular biology techniques.

Small Molecules for Targeted Probe Development

This compound is an amine-reactive small molecule specifically engineered for the development of targeted fluorescent probes. lumiprobe.comantibodies.commedchemexpress.com As a member of the cyanine (B1664457) dye family, it possesses a core structure that provides strong fluorescence in the far-red to near-infrared (NIR) region of the spectrum, with an excitation maximum around 675 nm and an emission maximum near 694 nm. antibodies.comaxispharm.com This makes it highly suitable for applications requiring deep tissue penetration and minimal background autofluorescence, such as non-invasive in vivo imaging. lumiprobe.compubcompare.ai

The molecule's utility in probe development stems from two key chemical features. First, the N-hydroxysuccinimide (NHS) ester group is highly reactive toward primary aliphatic amines, such as the side chain of lysine residues found in proteins or amine-modified oligonucleotides. pubcompare.aibroadpharm.com This reactivity allows for the formation of a stable, covalent amide bond between the dye and the biomolecule, creating a permanent fluorescent label. axispharm.com Second, the "Sulfo-" prefix denotes the presence of sulfonate (SO₃⁻) groups on the cyanine backbone. glenresearch.com These groups impart high water solubility, a critical feature that permits conjugation reactions to be carried out in purely aqueous solutions. axispharm.comlumiprobe.com This is particularly advantageous for labeling sensitive proteins or antibodies that could denature or lose functionality in the presence of the organic co-solvents required for non-sulfonated dyes. lumiprobe.comutopbio.com The combination of a highly specific reactive group, desirable spectral properties, and water solubility makes this compound a versatile tool for creating targeted probes for fluorescence microscopy, flow cytometry, and in vivo imaging. axispharm.compubcompare.ai

Optimization of Bioconjugation Parameters for Enhanced Research Outcomes

The successful conjugation of this compound to sensitive biomolecules is critically dependent on maintaining optimal reaction conditions, particularly in aqueous buffers. The key to the reaction is the pH of the solution. The NHS ester moiety reacts efficiently with unprotonated primary amines to form stable amide bonds. broadpharm.com This reaction is highly pH-dependent, with optimal labeling occurring in a slightly alkaline environment, typically between pH 8.0 and 9.0. aatbio.comaatbio.com A common practice involves using buffers such as 1 M sodium carbonate or phosphate (B84403) buffer at a pH of approximately 8.5 to 9.0. aatbio.comaatbio.com

A primary advantage of the sulfonated cyanine dye is its high water solubility, which allows the labeling process to be conducted entirely in an aqueous medium. lumiprobe.com This is crucial for biomolecules like antibodies and certain proteins that are sensitive to organic solvents and may undergo denaturation or precipitation, compromising their biological activity. lumiprobe.com For optimal labeling efficiency, the protein solution should be prepared in a buffer free of extraneous amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester. aatbio.com If such buffers are present, they must be removed via dialysis or buffer exchange against a suitable buffer like phosphate-buffered saline (PBS) prior to initiating the conjugation. aatbio.comaatbio.com Furthermore, protein concentration can influence reaction efficiency, with a concentration range of 2-10 mg/mL being recommended for effective labeling. aatbio.com

The molar ratio of this compound to the biomolecule is a critical parameter that must be optimized to ensure the desired performance and specificity of the final conjugate. This ratio directly influences the degree of substitution (DOS), which is the average number of dye molecules attached to a single biomolecule. aatbio.com An improperly balanced ratio can lead to suboptimal outcomes. A low dye-to-biomolecule ratio results in a low DOS, yielding conjugates with weak fluorescence intensity and thus reduced sensitivity in assays. aatbio.comaatbio.com

For most antibodies, an optimal DOS is typically between 2 and 10. aatbio.com A common starting point for optimization is a 10:1 molar ratio of dye to protein, with further adjustments to 5:1, 15:1, or 20:1 to find the ideal balance for a specific protein and application. aatbio.com The final, purified conjugate must be free of non-conjugated dye to accurately determine the DOS, which is typically calculated using the absorbance values of the protein (at 280 nm) and the dye (at ~675 nm). aatbio.com

Table 1: Effect of Dye-to-Biomolecule Molar Ratio on Conjugate Characteristics

| Molar Ratio Category | Typical Molar Ratios (Dye:Protein) | Resulting Degree of Substitution (DOS) | Conjugate Performance |

| Low | 1:1 to 4:1 | Low (e.g., 1-2) | Reduced signal intensity and sensitivity. aatbio.com |

| Optimal | 5:1 to 15:1 | Moderate (e.g., 2-10) | Bright fluorescence with retained biomolecule affinity and specificity. aatbio.comaatbio.com |

| High | >15:1 | High (e.g., >10) | Potential for reduced fluorescence due to quenching; risk of decreased binding affinity and specificity. aatbio.com |

A significant challenge in the use of fluorescent probes within complex biological systems, such as in cell-based assays or in vivo imaging, is the propensity for non-specific binding and dye aggregation. This compound is chemically designed to mitigate these issues. The principal methodology is the incorporation of multiple sulfonate groups into the dye's molecular structure. glenresearch.com

These sulfonate groups are highly polar and negatively charged at physiological pH. researchgate.net This has two beneficial effects. Firstly, it dramatically increases the hydrophilicity and water solubility of the dye molecule. vulcanchem.com This enhanced solubility helps prevent the dye molecules from aggregating with each other, a common problem with more hydrophobic dyes that can lead to fluorescence quenching and the formation of artifacts. glenresearch.com Secondly, the strong negative charge minimizes non-specific binding to biological structures. vulcanchem.com Many cellular components, including the surfaces of cell membranes, carry a net negative charge. The electrostatic repulsion between the negatively charged sulfonated dye and these surfaces reduces the likelihood of non-specific adherence, leading to a lower background signal and an improved signal-to-noise ratio in imaging applications. vulcanchem.com Therefore, the inherent chemical design of the "sulfo" cyanine dye is the primary method for ensuring low non-specific binding and minimal aggregation.

Advanced Fluorescence Imaging and Spectroscopic Applications

In Vitro and Cellular Imaging Methodologies Utilizing Sulfo-Cyanine5.5 NHS Ester

The versatility of this compound extends to various in vitro and cellular imaging techniques, enabling detailed investigation of cellular components and functions. pubcompare.ai Its ability to be conjugated with biomolecules like proteins, peptides, and oligonucleotides allows for targeted labeling and visualization. pubcompare.aipubcompare.ai

Fluorescence Microscopy Techniques for Cellular Structure and Dynamics Visualization

This compound is instrumental in fluorescence microscopy for achieving high-contrast imaging of cellular structures. axispharm.comaxispharm.com Its far-red emission minimizes spectral overlap with other fluorophores, making it suitable for multi-color imaging experiments. axispharm.com The N-hydroxysuccinimide (NHS) ester group facilitates covalent labeling of primary amine groups on biomolecules, forming stable amide bonds. pubcompare.aiaxispharm.com This allows for precise tracking of labeled molecules within cells, providing insights into their localization and dynamic interactions. The enhanced water solubility of the sulfonated dye is particularly advantageous for labeling sensitive proteins that may denature in the presence of organic co-solvents. lumiprobe.comapexbt.com

Flow Cytometry for High-Throughput Cell Sorting and Phenotypic Analysis

In the realm of flow cytometry, this compound provides distinct and bright signals, enabling accurate high-throughput cell sorting and phenotypic analysis. axispharm.comaxispharm.com When conjugated to antibodies, it can be used to label specific cell surface markers, facilitating the identification and quantification of different cell populations within a heterogeneous sample. aatbio.com The minimal background interference and high quantum yield of Sulfo-Cyanine5.5 contribute to the robust performance of this dye in flow cytometry applications. axispharm.compubcompare.ai

High-Content Screening Applications in Drug Discovery and Functional Genomics

The properties of this compound make it a valuable reagent in high-content screening (HCS) assays, which are crucial in drug discovery and functional genomics. HCS combines automated fluorescence microscopy with quantitative image analysis to assess the effects of thousands of compounds or genetic perturbations on cellular phenotypes. The bright and photostable fluorescence of Sulfo-Cyanine5.5 allows for reliable and reproducible imaging of cellular targets in a high-throughput format. Its application in molecular imaging and drug delivery studies is a prominent area of research. pubcompare.ai

Pre-clinical and In Vivo Research Imaging Paradigms with this compound

The utility of this compound extends beyond the cellular level to pre-clinical and in vivo research, where its near-infrared fluorescence properties are particularly advantageous. lumiprobe.commedchemexpress.com

Near-Infrared Fluorescence Imaging for Deep Tissue Penetration and Reduced Autofluorescence

One of the most significant advantages of Sulfo-Cyanine5.5 is its emission in the near-infrared (NIR) window (approximately 650-900 nm). axispharm.com This spectral range allows for deeper penetration of light through biological tissues and is associated with reduced autofluorescence from endogenous molecules. lumiprobe.compubcompare.aiaxispharm.com These characteristics are critical for non-invasive in vivo imaging, enabling the visualization of biological processes in living animals with improved signal-to-noise ratios. lumiprobe.com The dye's high water solubility and stability further contribute to its suitability for in vivo applications. axispharm.com

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum | ~675 nm | axispharm.com |

| Emission Maximum | ~694 nm | axispharm.com |

| Stokes Shift | ~19 nm | axispharm.com |

| Fluorescence Quantum Yield | 0.21 | lumiprobe.com |

Visualization and Quantification of Molecular Targets in Animal Models (e.g., Tumor Microenvironment, Tissue Factor Expression)

This compound has been successfully employed to visualize and quantify specific molecular targets in animal models of disease. For instance, it has been used to label peptides and antibodies to study the tumor microenvironment. nih.gov In one study, Cy5.5-labeled factor VIIa was used to image tissue factor (TF) expression in tumor vasculature, providing a method to evaluate the tumor microenvironment in animal models. nih.gov The far-red emitting properties of Cy5.5 are ideal for such in vivo imaging experiments where background fluorescence is a concern. nih.gov Research has demonstrated that conjugates of Sulfo-Cyanine5.5 can preferentially accumulate in tumor regions, allowing for the monitoring of tumor response to therapy over time. nih.govnih.gov For example, imaging of Cy5.5-labeled molecules was conducted for up to 26 days post-injection in mice carrying tumors. nih.gov

| Application Area | Key Findings | Reference |

|---|---|---|

| Tumor Microenvironment Imaging | Cy5.5-labeled factor VIIa successfully imaged tissue factor in tumor vasculature. | nih.gov |

| Drug Delivery Studies | PEGylated FUD peptide labeled with Cy5 showed enhanced tumor accumulation. | nih.gov |

| Biodistribution Studies | Fluorescent labeling can alter the biodistribution of nanoparticles. | researchgate.net |

Sophisticated Spectroscopic and Microscopy Techniques Employing this compound

The unique photophysical properties of this compound, including its high molar extinction coefficient, good quantum yield in the far-red spectrum, and excellent water solubility, make it a valuable tool for a variety of advanced fluorescence-based applications. axispharm.comlumiprobe.com Its reactive N-hydroxysuccinimide (NHS) ester group allows for straightforward covalent labeling of primary amines on biomolecules such as proteins and nucleic acids, enabling detailed investigation of their structure, function, and dynamics. ibiantech.comaatbio.comresearchgate.net

Förster Resonance Energy Transfer (FRET) for Probing Molecular Proximity and Interactions

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore that are in close proximity, typically within 1-10 nanometers. This distance-dependent phenomenon is a powerful tool for studying molecular interactions, such as protein-protein or protein-nucleic acid binding. Sulfo-Cyanine5.5 is frequently employed as an acceptor in FRET pairs due to its spectral properties. researchgate.net

In one study, Sulfo-Cyanine5.5 was paired with Sulfo-Cyanine3 to create ATP-based FRET probes. d-nb.info The NHS ester of Sulfo-Cy5 was used to couple the dye to a modified ATP analog. d-nb.info Upon enzymatic cleavage of the ATP probe, the distance between the donor (Sulfo-Cy3) and acceptor (Sulfo-Cy5) increased, leading to a significant change in the FRET signal. This allowed for robust detection of ATP cleavage with a reported 140-fold change in the fluorescence intensity ratio. d-nb.info

Another research group characterized a FRET pair consisting of the cyanine (B1664457) dyes Cy5 and Cy5.5 for use in immunoassays. researchgate.net They found an exceptionally high Förster distance (R₀) of 85.2 Å when the dyes were bound to proteins, indicating a high potential for efficient energy transfer. researchgate.net The study demonstrated that the binding of a Cy5-labeled antibody to a Cy5.5-labeled tracer resulted in efficient quenching of the Cy5 donor fluorescence, providing a clear signal for the binding event. researchgate.net

| FRET Application | Donor | Acceptor | Key Finding |

| ATP Cleavage Sensor | Sulfo-Cy3 | Sulfo-Cy5 | 140-fold change in fluorescence ratio upon cleavage. d-nb.info |

| Immunoassay | Cy5 | Cy5.5 | Förster distance (R₀) of 85.2 Å for protein-bound dyes. researchgate.net |

Single-Molecule FRET (smFRET) and its Refinements for Conformational Dynamics

Single-molecule FRET (smFRET) extends the principles of FRET to the observation of individual molecules, providing insights into the conformational dynamics and heterogeneity of biomolecules that are often obscured in ensemble measurements. Sulfo-Cyanine dyes, including analogs of Sulfo-Cyanine5.5, are workhorse fluorophores for smFRET due to their brightness and photostability. umich.edu

In a study investigating the conformational dynamics of the µ-opioid receptor, researchers used a Cy3 and Cy5 fluorophore pair to label the receptor for smFRET analysis. nih.gov The sulfo-Cyanine5 NHS ester was utilized to prepare the dye-labeled components. nih.gov The smFRET data revealed distinct conformational states of the receptor in the presence of different ligands and provided real-time observation of its dynamic nature. nih.gov

Similarly, smFRET has been employed to study the effect of DNA supercoiling on the interaction between proteins and DNA. nih.gov In these experiments, oligonucleotides were labeled with a Sulfo-Cy3 and Sulfo-Cy5 FRET pair using their respective NHS esters. nih.gov The resulting FRET signals provided detailed information on the unwinding and rewinding rates of DNA by the dCas9-gRNA complex on different DNA topologies. nih.gov The development of conformationally restricted cyanine dyes, such as sulfonated Cy5B, has further refined smFRET applications by reducing dye blinking and bleaching, leading to narrower FRET peaks and more accurate distance measurements. nih.gov

| smFRET Study | Labeled Molecule | FRET Pair | Research Focus |

| µ-opioid receptor | µ-opioid receptor | Sulfo-Cy3 / Sulfo-Cy5 | Conformational dynamics in response to ligands. nih.gov |

| Protein-DNA Interaction | Plasmid DNA | Sulfo-Cy3 / Sulfo-Cy5 | Effect of DNA supercoiling on dCas9-gRNA binding. nih.gov |

| Method Refinement | Antibodies | AF555 / Cy5B-trisulfo | Reduced blinking and bleaching for improved temporal resolution. nih.gov |

Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironment Sensing

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that measures the fluorescence lifetime of a fluorophore at each pixel of an image. The fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state, is sensitive to the fluorophore's local microenvironment, including factors like pH, ion concentration, and molecular binding. This makes FLIM a powerful tool for sensing cellular conditions. acs.orgnih.gov

The distinct fluorescence lifetime of Sulfo-Cyanine5.5 and its analogs can be exploited in FLIM studies. For instance, researchers have used FLIM to differentiate between spectrally similar cyanine dyes. In one study, a conformationally restricted variant, Cy5B-trisulfo, was conjugated to an antibody labeling clathrin, while a conventional Cy5 dye labeled β-tubulin. nih.gov FLIM measurements clearly distinguished the two structures based on their different fluorescence lifetimes, with Cy5B-trisulfo exhibiting a lifetime of approximately 1.75 ns compared to 0.91 ns for the Cy5 conjugate. nih.gov This capability allows for multi-target imaging even with spectrally overlapping fluorophores.

| Fluorophore Conjugate | Target Structure | Average Fluorescence Lifetime (ns) |

| Cy5B-trisulfo-Antibody | Clathrin | ~1.75 |

| Cy5-Antibody | β-tubulin | 0.91 |

| Data from a study comparing a conformationally restricted Cy5B dye with a conventional Cy5 dye, demonstrating the principle of using lifetime for multi-target imaging. nih.gov |

Total Internal Reflection Fluorescence (TIRF) Microscopy for Surface-Specific Imaging

Total Internal Reflection Fluorescence (TIRF) microscopy is a technique that selectively excites fluorophores in a very thin region (typically less than 100 nanometers) of the specimen adjacent to a glass coverslip. researchgate.net This surface-confined excitation dramatically reduces background fluorescence from the bulk of the sample, resulting in a high signal-to-noise ratio, which is ideal for imaging processes at or near the cell membrane.

This compound and its spectral analogs are well-suited for TIRF microscopy due to their brightness and the ability to label cell surface proteins. In a study focused on developing a rapid pan-membrane-protein labeling strategy, dendritic cells were labeled with an Alexa Fluor 647 NHS-ester, a spectral counterpart to Sulfo-Cyanine5.5. acs.org The labeled cells were then imaged using TIRF microscopy, which clearly delineated the cell shape and membrane features. acs.org The same study also utilized Sulfo-Cyanine3 and Sulfo-Cyanine5 NHS esters to co-culture and image different cell populations, demonstrating the utility of these dyes in multiplexed cell interaction studies. acs.org Another study investigating the photoconversion of cyanine dyes used TIRF microscopy to image epidermal growth factor receptors (EGFR) on HeLa cells labeled with Cy5-conjugated antibodies. acs.org

Super-Resolution Microscopy (SRM) Techniques

Super-resolution microscopy (SRM) encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. osti.govtocris.com

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution technique that relies on the photoswitching of conventional fluorophores between a fluorescent "on" state and a dark "off" state. nih.gov By stochastically activating and localizing individual fluorophores over thousands of frames, a super-resolved image can be reconstructed. Cyanine dyes like Sulfo-Cyanine5.5 are commonly used in dSTORM due to their favorable photoswitching characteristics in the presence of specific imaging buffers. nih.gov

In one application, Sulfo-Cyanine 5 NHS ester (Cy5) was used in a combined dSTORM-FLIM setup to perform super-resolution imaging of single molecules near gold nanoparticles. rndsystems.com The Cy5 molecules were rendered photoswitchable by using an imaging buffer containing β-mercaptoethanol. rndsystems.com This allowed for the acquisition of super-resolved positional information and fluorescence lifetime data simultaneously.

Further research has shown that conformationally restricted cyanine dyes, such as sulfonated Cy5B variants, can enhance dSTORM imaging. nih.govnih.gov These improved dyes provide enhanced spatial resolution, although they may require modified buffer conditions, such as the addition of sodium borohydride (B1222165), to achieve efficient blinking. nih.govnih.gov The use of DNA strand displacement techniques, where a dye-labeled DNA strand transiently binds to a target, has also been combined with dSTORM to enable sequential, multi-target super-resolution imaging using a single fluorophore like AF647, a close analog of Sulfo-Cyanine5.5. researchgate.net

| dSTORM Application | Fluorophore | Key Aspect of Study |

| Single-Molecule Imaging | Sulfo-Cyanine 5 NHS Ester | Combined dSTORM and FLIM for super-resolution and lifetime analysis. rndsystems.com |

| Microtubule Imaging | Cy5B-trisulfo, NHS | Use of a conformationally restricted dye for enhanced spatial resolution. nih.gov |

| Multiplex Imaging | AF647 (Cy5 analog) | DNA strand displacement for sequential labeling and imaging. researchgate.net |

Strategies for Optimizing Blinking and Mitigating Photobleaching in SRM

The performance of this compound and its analogs, such as Sulfo-Cyanine5 NHS ester, in super-resolution microscopy (SRM) is critically dependent on the precise control of their photophysical properties, namely blinking and photostability. Blinking, the stochastic switching between a fluorescent 'on' state and a dark 'off' state, is a fundamental requirement for localization-based SRM techniques like dSTORM (direct stochastic optical reconstruction microscopy). However, uncontrolled blinking and irreversible photobleaching can significantly degrade image quality. Consequently, several strategies have been developed to optimize these characteristics for cyanine dyes.

One key strategy involves the chemical environment of the fluorophore, particularly the composition of the imaging buffer. For some cyanine derivatives, conventional dSTORM buffers with high concentrations of thiols may not induce efficient blinking. tocris.com An alternative approach for a related trisulfonated cyanine dye involves the addition of sodium borohydride (NaBH₄) to the buffer, which enables single-molecule localization microscopy (SMLM) to be performed in a standard phosphate-buffered saline (PBS) solution. tocris.com This highlights the importance of tailoring the buffer composition to the specific cyanine dye being used to achieve optimal blinking kinetics for high-quality SRM imaging.

Another effective strategy to enhance photostability and reduce photobleaching is the direct conjugation of photostabilizing agents to the fluorophore. Research on Cy5 has demonstrated that covalently linking triplet-state quenchers (TSQs), such as cyclooctatetraene (B1213319) (COT) and 4-nitrobenzyl alcohol (NBA), to the dye molecule dramatically increases its photostability. nih.govresearchgate.net This intramolecular photostabilization is often more effective than simply adding the quenchers to the imaging buffer, as it ensures a high local concentration of the stabilizing agent in close proximity to the fluorophore. nih.gov This approach reduces both blinking and irreversible photobleaching, leading to longer-lived fluorescence emission, which is crucial for demanding imaging applications. nih.govresearchgate.net

Furthermore, the inherent chemical structure of the this compound contributes to its improved photophysical properties. The presence of sulfonate groups enhances the water solubility of the dye, which in turn reduces its tendency to aggregate. researchgate.net Dye aggregation is a common issue with cyanine dyes in aqueous environments and can lead to fluorescence self-quenching, decreased quantum yields, and reduced photostability. researchgate.net By minimizing aggregation, the sulfonation of the cyanine core helps to maintain the dye's brightness and photostability. researchgate.net Modifications to the polymethine chain, such as fluorination, have also been explored as a general strategy to improve the performance of cyanine dyes by reducing their reactivity with oxygen and enhancing their resistance to photobleaching. researchgate.net

A practical application that leverages the properties of these dyes to mitigate photobleaching is pan-membrane-protein labeling. This technique utilizes NHS-ester chemistry for the high-density, uniform labeling of proteins on the surface of live cells. nih.gov The stable photophysical properties of the synthetic dyes used in this method, including Sulfo-Cyanine5 NHS ester, help to reduce photobleaching and enable prolonged live-cell imaging. nih.gov

Below is a data table summarizing strategies for optimizing the performance of cyanine dyes in SRM:

| Strategy | Mechanism | Key Findings |

| Imaging Buffer Optimization | Modulates the chemical environment to control the blinking kinetics of the fluorophore. | For some cyanine derivatives, sodium borohydride (NaBH₄) in PBS is more effective for inducing blinking in dSTORM than traditional high-thiol buffers. tocris.com |

| Intramolecular Photostabilization | Covalent attachment of triplet-state quenchers (TSQs) to the fluorophore. | Direct conjugation of agents like COT and NBA to Cy5 significantly enhances photostability and reduces blinking. nih.govresearchgate.net |

| Structural Modification (Sulfonation) | Increases hydrophilicity and reduces aggregation in aqueous media. | Sulfonate groups on the cyanine core improve water solubility, preventing aggregation and the associated decrease in quantum yield and photostability. researchgate.net |

| Pan-Membrane-Protein Labeling | High-density labeling of cell surface proteins with stable synthetic dyes. | Mitigates photobleaching, allowing for extended live-cell imaging sessions. nih.gov |

Enhanced Spatial Resolution Achievements in Biological Systems

The application of this compound and its analogs in advanced fluorescence imaging has led to significant achievements in spatial resolution, enabling the visualization of subcellular structures with nanoscale precision. The enhanced photophysical properties of these dyes, when combined with super-resolution microscopy techniques, have pushed the boundaries of what can be observed within biological systems.

In the context of single-molecule localization microscopy (SMLM), such as dSTORM, the strategic use of specific cyanine dyes has resulted in enhanced spatial resolution. For example, a conformationally restrained, trisulfonated cyanine dye, Cy5B-trisulfo, NHS, has been shown to provide improved spatial resolution in dSTORM experiments. tocris.comrndsystems.com In one study, SMLM images of microtubules immunolabeled with this dye were analyzed using Fourier ring correlation (FRC) to estimate the spatial resolution, demonstrating the capability to resolve fine cytoskeletal details. tocris.com

The development of novel fluorophores with optimized blinking characteristics has further advanced the resolution capabilities of techniques like MINFLUX (Minimal photon fluxes) nanoscopy. While not specifically using this compound, research with spontaneously blinking dyes has achieved localization precisions as low as 2.3 nm. biorxiv.org This level of precision allows for the detailed mapping of molecular complexes, such as the nuclear pore complex, with unprecedented detail. biorxiv.org

Multiplexed super-resolution imaging, which allows for the visualization of multiple targets within the same cell, has also benefited from the use of spectrally distinct cyanine dyes. A study employing pan-membrane-protein labeling used Sulfo-Cyanine3 NHS ester and Sulfo-Cyanine5 NHS ester to label different cell populations, which were then imaged using a multi-spot structured illumination microscope (DeepSIM). nih.gov This approach enabled the researchers to resolve the spatial relationships between different cells and transferred materials, such as observing the presence of FITC-labeled ovalbumin on membrane tunneling nanotubes connecting dendritic cells. nih.gov

Furthermore, techniques like DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography), which relies on the transient binding of dye-labeled DNA strands, have been used in conjunction with dSTORM for sequential super-resolution imaging. While this particular study used AF647, a dye with similar spectral properties to Sulfo-Cyanine5.5, it demonstrated the ability to sequentially image different subcellular structures, such as clathrin and tubulin, with high resolution. nih.govresearchgate.net This label-image-remove process allows for multi-target imaging without the limitations of spectral overlap. nih.gov

Stimulated emission depletion (STED) microscopy is another super-resolution technique where cyanine dyes are employed. The resolution enhancement in STED is dependent on the photostability of the fluorophore and the efficiency of the depletion laser. While specific resolution values for this compound in STED are not detailed in the provided context, the general principle involves using a donut-shaped depletion beam to narrow the effective point spread function, leading to a significant improvement in resolution compared to confocal microscopy. acs.orgnih.govsigmaaldrich.com The use of bright and photostable dyes is crucial for achieving high-quality STED images. acs.org

The following table summarizes some of the enhanced spatial resolution achievements using cyanine dyes in various super-resolution microscopy techniques:

| Super-Resolution Technique | Labeled Structure/System | Achieved Resolution/Precision | Key Findings |

| dSTORM | Microtubules in COS7 cells | Enhanced spatial resolution (estimated by FRC) | Use of a trisulfonated cyanine dye with optimized blinking in a specific buffer enabled high-resolution imaging of the cytoskeleton. tocris.comrndsystems.com |

| MINFLUX | Nuclear pore complexes | 2.3 nm localization precision | Spontaneously blinking fluorophores with short on-times allowed for a significant increase in localization speed and precision. biorxiv.org |

| DeepSIM (Structured Illumination) | Dendritic cell membranes and tunneling nanotubes | Resolved spatial relationships between cells and transferred proteins | Multiplexed imaging with Sulfo-Cyanine3 and Sulfo-Cyanine5 NHS esters enabled visualization of intercellular communication structures. nih.gov |

| Sequential dSTORM with DNA-PAINT | Clathrin and tubulin in HeLa cells | High-resolution images of distinct subcellular structures | A label-image-remove process using a dye spectrally similar to Sulfo-Cyanine5.5 allowed for multiplexed imaging without chromatic aberrations. nih.govresearchgate.net |

Development and Engineering of Novel Fluorescent Probes Based on Sulfo Cyanine5.5 Nhs Ester

Rational Design Principles for Sulfo-Cyanine5.5 NHS Ester Derivatives

The rational design of fluorescent probes derived from this compound focuses on enhancing and tailoring its intrinsic properties for specific biological applications. Sulfo-Cyanine5.5 is a far-red emitting dye valued for its high water solubility and utility in environments with low autofluorescence, such as in vivo imaging. lumiprobe.comaxispharm.com Design principles revolve around modifying the core structure to introduce new functionalities, improve photophysical characteristics, and control its behavior at the single-molecule level.

A key strategy in probe development is the creation of bifunctional or multifunctional derivatives that can act as molecular linkers. Sulfo-Cyanine5 bis-NHS ester, an analogue of Cy5® bis-NHS ester, is a prime example of such a probe. lumiprobe.com It possesses two amine-reactive N-hydroxysuccinimidyl (NHS) ester groups, making it an effective tool for cross-conjugating molecules that contain primary amines, such as proteins or amine-modified oligonucleotides. broadpharm.commedchemexpress.eu The NHS esters react efficiently with primary amines at neutral to slightly basic pH to form stable covalent amide bonds. broadpharm.commedchemexpress.eu

The synthesis of such probes often involves using a commercially available bis-reactive dye. For instance, a general strategy involves coupling a molecule with a single amine group to a bis-NHS ester of a cyanine (B1664457) dye. This reaction yields a mono-functionalized product where one NHS ester has reacted, leaving the other available for subsequent conjugation to a different target molecule. nih.gov This approach was successfully used to create Cy5 derivatives linked to triplet-state quenchers. nih.gov

Characterization of these bifunctional probes is crucial to confirm their structure and function. Standard methods include NMR for structural verification and HPLC-MS to confirm purity and molecular weight. lumiprobe.com Photophysical properties are also extensively characterized.

Table 1: Physicochemical and Spectral Properties of Sulfo-Cyanine5 bis-NHS Ester

| Property | Value | Reference |

|---|---|---|

| Appearance | Dark blue powder | lumiprobe.comlabscoop.com |

| Molecular Weight | 975.14 g/mol | lumiprobe.com |

| Solubility | Good in water, DMF, DMSO | lumiprobe.comlabscoop.com |

| Excitation Max (λ_ex) | 646 nm | lumiprobe.com |

| Emission Max (λ_em) | 662 nm | lumiprobe.com |

| Molar Extinction Coefficient (ε) | 271,000 L·mol⁻¹·cm⁻¹ | lumiprobe.com |

While cyanine dyes like Sulfo-Cyanine5.5 are bright, their applications, especially in single-molecule studies, are often limited by photobleaching and transient blinking. nih.gov Several strategies have been engineered to enhance their performance.

Increased Sulfonation: Adding multiple sulfonate groups to the cyanine structure is a common strategy. researchgate.net These negatively charged groups increase water solubility and reduce the tendency for dye molecules to aggregate in aqueous buffers. researchgate.netaip.org Dye aggregation is a major cause of fluorescence quenching, so preventing it can lead to higher effective quantum yields and improved photostability. researchgate.net

Fluorination: The incorporation of fluorine atoms into the dye's heterocyclic rings has been shown to yield significant improvements. Polyfluorinated cyanine derivatives exhibit reduced aggregation, an increase in quantum yield by over 10%, and a fourfold greater resistance to photobleaching, which is attributed to reduced reactivity with singlet oxygen. aip.org

Intramolecular Quenching: A highly effective strategy involves the direct covalent linkage of triplet-state quenchers (TSQs) to the fluorophore. The long-lived, non-fluorescent triplet state is a primary gateway to photobleaching. By attaching a TSQ like cyclooctatetraene (B1213319) (COT) directly to a Cy5 bis-NHS ester, the TSQ is held in close proximity to the dye, allowing it to efficiently quench the triplet state and return the molecule to the fluorescent ground state. nih.gov This "self-healing" mechanism has been shown to dramatically reduce blinking and increase the total number of photons emitted before photobleaching, far exceeding the effect of adding TSQs in solution. nih.gov

Table 2: Comparison of Photostability for Standard Cy5 vs. Cy5-TSQ Conjugate

| Fluorophore | Observation | Reference |

|---|---|---|

| Cy5 | Exhibits significant blinking and photobleaches relatively quickly under high illumination. | nih.gov |

For single-molecule localization microscopy (SMLM) techniques, controlling the blinking or "photoswitching" of a fluorophore is essential. acs.org The goal is to have most molecules in a non-fluorescent "off" state, with only a sparse, random subset switching "on" at any given time. The blinking of Cy5 dyes is often linked to photochemical processes like the formation of radical ions or cis-trans isomerization of the polymethine chain. nih.gov

Photoisomerization: Upon excitation, Cy5 can convert from its fluorescent trans isomer to a long-lived, non-fluorescent cis isomer dark state. nih.gov This process can be controlled. For example, using a secondary laser that is on-resonance with the absorption of the cis isomer can optically drive the molecule back to the fluorescent trans state, thereby modulating the fluorescence signal and improving the signal-to-noise ratio in techniques like Synchronously Amplified Fluorescence Intensity Recovery (SAFIRe). nih.gov

Environmental Control: The local environment plays a key role in blinking. nih.gov Thiol compounds are often used in imaging buffers to facilitate the reversible switching of cyanine dyes needed for SMLM. acs.org

Plasmonic Coupling: Coupling single Cy5 molecules to silver nanoparticles has been shown to dramatically suppress blinking and reduce photobleaching. nih.gov The interaction with the metal nanoparticle alters the decay rates of the fluorophore's excited states, providing a physical mechanism to enhance and stabilize the fluorescence emission, making the probe more continuously fluorescent. nih.gov

Creation of Biosensors and Activity Probes through this compound Conjugation

The amine-reactive nature of this compound makes it a versatile tool for constructing sophisticated biosensors and activity probes by conjugating it to biomolecules.

Förster Resonance Energy Transfer (FRET) is a powerful mechanism for designing biosensors. Probes can be created where the cleavage of a molecule by an enzyme separates a FRET donor-acceptor pair, leading to a measurable change in fluorescence. This compound is frequently used as the acceptor in such pairs, often with Sulfo-Cy3 as the donor, due to their excellent spectral overlap and high solubility. d-nb.infonih.gov

A successful application is in the real-time monitoring of ATP consumption by enzymes like ubiquitin-activating enzyme (UBA1). d-nb.info The design of these probes involves the synthesis of an ATP analogue dually labeled with a FRET pair.

Synthesis and Mechanism:

Modification of ATP: The synthesis starts with ATP, which is modified at two distinct positions. For example, the γ-phosphate can be modified to introduce a linker with an azide (B81097) group, and the ribose O2' or O3' position can be modified with a different linker containing a protected amine. d-nb.infonih.gov

Sequential Dye Conjugation: The fluorophores are attached sequentially. First, after deprotecting one of the functional groups, Sulfo-Cyanine5 NHS ester is coupled to the corresponding amine. d-nb.infod-nb.info

Second Dye Attachment: The second functional group (e.g., the azide) is then converted to an amine (e.g., via TCEP reduction), followed by the coupling of Sulfo-Cy3 NHS ester. d-nb.infod-nb.info

In the intact ATP analogue, excitation of the donor (Sulfo-Cy3) results in efficient FRET to the acceptor (Sulfo-Cy5), and thus fluorescence is observed at the acceptor's emission wavelength. d-nb.info When an enzyme like UBA1 consumes the ATP, it cleaves the triphosphate chain, separating the two dyes. d-nb.info This separation disrupts FRET, causing a decrease in acceptor fluorescence and a simultaneous increase in donor fluorescence, providing a direct, ratiometric readout of enzymatic activity. d-nb.info Studies have shown that these probes can produce a change in fluorescence ratio of up to 140-fold upon cleavage. d-nb.info

Coacervate droplets are liquid-like condensates formed by the phase separation of polymers. They have emerged as promising carriers for the delivery of therapeutic proteins. nih.gov By using polymers that are sensitive to environmental cues like pH, these droplets can be engineered to release their payload in specific microenvironments, such as the acidic milieu of a tumor or an endosome. nih.govresearchgate.net

This compound can be used to functionalize these systems, typically by labeling a protein cargo before its encapsulation. This allows for the tracking and quantification of protein loading and release.

Design and Application:

Carrier Formulation: A pH-responsive carrier system can be formed from materials like acid-labile methylated polyrotaxanes (Me-PRXs). These polymers form coacervate droplets at physiological pH (7.4) but dissociate and dissolve at a slightly acidic pH (below 6.5). nih.gov

Protein Functionalization: A therapeutic or model protein, such as bovine serum albumin (BSA), is first labeled by reacting it with this compound. nih.gov The NHS ester covalently attaches the fluorescent dye to lysine (B10760008) residues on the protein's surface.

Encapsulation and Release: The fluorescently labeled protein is then encapsulated within the coacervate droplets. nih.gov The system remains stable after injection, but as it encounters an acidic environment, the coacervate structure dissociates, releasing the Sulfo-Cy5.5-labeled protein. nih.gov The release can be monitored and quantified by measuring the fluorescence of the dye. This approach has been demonstrated in systems where thrombin-responsive nano-coacervates release a quenched Sulfo-Cy5.5 dye, causing its fluorescence to activate upon disassembly, confirming the carrier's response to the enzymatic stimulus. researchgate.net This principle is directly applicable to pH-responsive systems for creating "smart" injectable drug delivery platforms.

Integration of this compound in Hybrid Materials and Nanoparticle Conjugates for Research

The unique properties of this compound, particularly its high water solubility and reactivity towards primary amines, make it an exceptional candidate for the fluorescent labeling of a diverse range of hybrid materials and nanoparticles. This integration has paved the way for advanced research in diagnostics, targeted drug delivery, and in vivo imaging. The covalent conjugation of this compound to these structures enhances their functionality, allowing for precise tracking and visualization within complex biological systems.

The NHS ester group readily reacts with primary amine groups present on the surface of various materials, forming stable amide bonds. pubcompare.ai This straightforward conjugation chemistry has been successfully applied to a multitude of platforms, including polymer nanocapsules, polypeptide-based delivery systems, liposomes, and various inorganic nanoparticles. The resulting fluorescently labeled hybrid materials and nanoparticle conjugates are instrumental in a wide array of research applications, from fundamental studies of cellular uptake mechanisms to the development of sophisticated theranostic agents. pubcompare.ainih.gov

Conjugation with Polymer-Based Nanoparticles and Micelles

The versatility of this compound is evident in its successful conjugation with various polymer-based nanostructures. For instance, researchers have utilized this dye to label cucurbit lumiprobe.comuril-based polymer nanocapsules (CB lumiprobe.comPNs). In one study, amine-functionalized CB lumiprobe.comPNs were incubated with this compound, resulting in fluorescently labeled nanocapsules with an average diameter of 150 ± 70 nm. The successful conjugation was confirmed by the characteristic fluorescence emission of the cyanine dye, enabling the use of these nanoparticles for multimodal in vivo imaging. rsc.org

Another significant application is in the development of targeted drug delivery systems. Polyamidoamine (PAMAM) dendrimers, known for their defined architecture and surface functionalities, have been conjugated with this compound. In a study focused on creating a drug delivery system with high permeability, a CRGDK peptide-functionalized PAMAM-based carrier was labeled with the dye. This allowed for in vivo tumor accumulation studies, where the near-infrared fluorescence of Sulfo-Cyanine5.5 enabled non-invasive imaging and tracking of the nanoparticles in tumor-bearing mice. acs.org

Furthermore, polypeptide-based molecular platforms have been engineered to carry both therapeutic agents and imaging probes. In one such design, a bimodal conjugate was synthesized for targeted delivery to prostate-specific membrane antigen. This platform included the covalent attachment of this compound to a polypeptide linker, which also carried the chemotherapeutic drug docetaxel. The high detection sensitivity and tissue penetration of the Sulfo-Cy5 dye were crucial for in vivo cancer diagnosis. nih.gov

| Material | Labeled Moiety | Application | Research Finding |

| Cucurbit lumiprobe.comuril-based polymer nanocapsules (CB lumiprobe.comPNs) | Amine-functionalized nanocapsules | Multimodal in vivo imaging | Successful conjugation confirmed by fluorescence, enabling tracking of nanocapsules. rsc.org |

| Polyamidoamine (PAMAM) dendrimers | CRGDK peptide-functionalized PAMAM | In vivo tumor accumulation studies | NIR fluorescence allowed for non-invasive imaging and tracking of nanoparticles in tumors. acs.org |

| Polypeptide-based molecular platform | Polypeptide linker with docetaxel | Targeted drug delivery and in vivo cancer diagnosis | High sensitivity and tissue penetration of the dye were critical for diagnosis. nih.gov |

Labeling of Liposomes and Exosomes

Liposomes and exosomes, being lipid-based nanoparticles, are extensively used as drug delivery vehicles and for studying cellular communication. The surface of these vesicles can be functionalized with amine-containing molecules, which then serve as attachment points for this compound.

In research focused on understanding the cellular uptake of glycolipids, liposomes containing a derivative of the immunostimulant α-GalactosylCeramide (αGalCer) were prepared. These liposomes were fluorescently labeled by reacting a linker-functionalized αGalCer with this compound. The resulting fluorescent liposomes were used to study their internalization by dendritic cells via fluorescence imaging and flow cytometry, revealing a heterogeneous and concentration-dependent uptake. dtu.dk

Exosomes, which are natural nanovesicles involved in intercellular communication, are also being engineered as "bioscaffolds" for diagnostic and therapeutic purposes. In one approach, dendritic cell-derived exosomes were functionalized with Dibenzylcycloocctyne-Sulfo-NHS (DBCO-Sulfo-NHS) by reacting with amine groups on the exosome surface. This allowed for the subsequent "click chemistry" attachment of azide-modified molecules and tracking with Cy5.5. nih.gov

| Vesicle Type | Functionalization Strategy | Research Focus | Key Finding |

| Liposomes | Linker-functionalized αGalCer reacted with this compound | Cellular uptake of glycolipids | Fluorescence imaging revealed heterogeneous and concentration-dependent uptake by dendritic cells. dtu.dk |

| Exosomes | Functionalized with DBCO-Sulfo-NHS for subsequent click chemistry | Engineered "bioscaffolds" for diagnostics and therapeutics | Amine-reactive chemistry allows for the attachment of tracking dyes like Cy5.5. nih.gov |

Functionalization of Inorganic and Metallic Nanoparticles

The application of this compound extends to the functionalization of inorganic and metallic nanoparticles, creating hybrid materials for a range of advanced applications, including bimodal imaging and targeted therapy.

For instance, core-shell nanoparticles with optical and X-ray fluorescence properties have been developed as bioimaging contrast agents. In this work, the surface of the nanoparticles was functionalized with (3-aminopropyl)triethoxysilane (APTES), which introduces primary amine groups. These amine groups then readily react with this compound, embedding the fluorescent dye into the silica (B1680970) shell of the nanoparticles. This conjugation preserves the fluorescence of the dye, enabling optical tracking of the nanoparticles. researchgate.net

Metal-organic frameworks (MOFs), which are porous materials with high drug-loading capacity, have also been labeled with this compound. In a study on redox-responsive tumor-targeted drug delivery, UiO-66-NH2 MOFs were synthesized. The amino groups on the surface of these nanoparticles were labeled with the dye, allowing for the investigation of their cellular uptake using confocal laser scanning microscopy. The red fluorescence of Sulfo-Cyanine5.5 was used to track the internalization of the MOF nanoparticles into cancer cells. abo.fi

In another approach for brain tumor targeting, magnetic/optical nanoprobes were synthesized. This involved the conjugation of chlorotoxin (B612392) (CTX) and this compound to PEG-grafted chitosan (B1678972) nanoparticles. The resulting nanoprobe, NPCP-Cy5.5-CTX, demonstrated preferential accumulation in brain tumor regions, as confirmed by near-infrared optical imaging. nih.gov

| Nanoparticle Type | Surface Functionalization | Application | Research Outcome |

| Core-shell nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Bimodal imaging contrast agents | Successful embedding of the dye into the silica shell, preserving fluorescence for optical tracking. researchgate.net |

| Metal-organic frameworks (MOFs) | UiO-66-NH2 | Redox-responsive drug delivery | Fluorescence labeling enabled the tracking of MOF internalization into cancer cells. abo.fi |

| Magnetic/optical nanoprobes | PEG-grafted chitosan with chlorotoxin (CTX) | Brain tumor targeting | NIR imaging confirmed preferential accumulation of the nanoprobe in brain tumor regions. nih.gov |

Comparative Analysis with Other Fluorophores in Academic Research

Advantages of Sulfonated Cyanine (B1664457) Dyes in Biological Contexts

The chemical modification of cyanine dyes through sulfonation imparts several advantageous properties that are particularly beneficial for biological applications. The addition of sulfonate (SO₃⁻) groups to the core cyanine structure, as seen in Sulfo-Cyanine5.5, directly addresses common challenges encountered when labeling and imaging biomolecules in aqueous environments.

A primary advantage of sulfonated cyanine dyes is their significantly enhanced water solubility. bio-techne.com Non-sulfonated cyanine dyes are inherently hydrophobic and often require dissolution in organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before they can be used in the aqueous buffers required for labeling biomolecules like proteins and nucleic acids. This necessity can be detrimental, as many proteins are sensitive to organic solvents and may undergo denaturation, leading to a loss of biological activity. antibodies.com

Sulfo-Cyanine5.5 NHS ester, with its sulfonate groups, is highly water-soluble, allowing for conjugation reactions to be performed directly in aqueous buffers without the need for organic co-solvents. antibodies.comvectorlabs.com This simplifies labeling protocols and, more importantly, preserves the native conformation and function of sensitive proteins. antibodies.com This property makes it the reagent of choice for labeling antibodies and other proteins that are easily denatured. vectorlabs.comantibodies.com

Fluorescence quenching is a phenomenon where the fluorescence intensity of a fluorophore is decreased due to a variety of molecular interactions. One common cause is the aggregation of dye molecules on the surface of a labeled biomolecule, particularly when a high degree of labeling is desired. nih.gov These aggregates can lead to self-quenching, which diminishes the fluorescence signal and compromises the sensitivity of the assay. nih.gov

The sulfonate groups on dyes like Sulfo-Cyanine5.5 are negatively charged at physiological pH. These charges create electrostatic repulsion between adjacent dye molecules, which in turn reduces their tendency to aggregate. This mitigation of dye-dye interactions ensures that the fluorophores remain monomeric and highly fluorescent, even at high labeling densities. nih.gov Studies comparing cyanine dyes have shown that conjugates of sulfonated dyes exhibit significantly less self-quenching than their non-sulfonated counterparts, resulting in brighter, more fluorescent conjugates. nih.gov

Biological samples, such as cells and tissues, contain endogenous molecules that autofluoresce, particularly when excited with ultraviolet or blue-green light. This natural fluorescence creates background noise, which can obscure the signal from the fluorescent probe and reduce detection sensitivity.

Sulfo-Cyanine5.5 is a far-red, near-infrared (NIR) emitting dye, with an absorption maximum around 675 nm and an emission maximum around 694 nm. antibodies.comaxispharm.com This region of the electromagnetic spectrum is often referred to as the "optical window" for biological imaging because cellular and tissue autofluorescence is minimal at these longer wavelengths. vectorlabs.comaatbio.com Consequently, using Sulfo-Cyanine5.5 results in a significantly higher signal-to-noise ratio, enabling clearer, high-contrast imaging with minimal background interference. antibodies.com This characteristic is especially valuable for demanding applications like in vivo imaging, where deep tissue penetration and low background are critical. antibodies.com

Strategic Role as a Substitute for Conventional Fluorescent Dyes (e.g., Cy5, Alexa Fluor 647, DyLight 649)

This compound serves as a direct and strategic substitute for several other commercially available far-red fluorescent dyes due to its overlapping spectral characteristics and superior aqueous solubility. It is frequently used as an alternative to Cy5, Alexa Fluor 647, and DyLight 649. antibodies.comvectorlabs.com While spectrally similar, the inherent advantages of sulfonation often make Sulfo-Cyanine5.5 a preferable choice, particularly in applications involving sensitive biomolecules or where high degrees of labeling are required.

Below is a comparative table of the key spectral properties for these fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Sulfo-Cyanine5.5 | ~675 antibodies.com | ~694 antibodies.com | ~211,000 - 235,000 antibodies.comlumiprobe.com | ~0.21 lumiprobe.com |

| Cy5 | ~649 bio-techne.com | ~666 - 670 bio-techne.comwikipedia.org | ~250,000 bio-techne.com | ~0.20 - 0.27 bio-techne.comwikipedia.org |

| Alexa Fluor 647 | ~650 fluorofinder.com | ~665 fluorofinder.com | ~239,000 - 270,000 fluorofinder.comaatbio.com | ~0.33 fluorofinder.comaatbio.com |

| DyLight 649 | ~652 fluorofinder.com | ~672 fluorofinder.com | Data not readily available | Data not readily available |

Note: DyLight 649 has been largely discontinued (B1498344) and replaced by DyLight 650. Spectral values can vary slightly depending on the measurement conditions and conjugation state.

Considerations for Multi-Color Fluorescence Applications and Spectral Overlap Minimization

In multi-color fluorescence experiments, where multiple targets are labeled and detected simultaneously, the careful selection of fluorophores is paramount to prevent spectral crosstalk. The goal is to choose dyes whose emission spectra have minimal overlap, allowing their signals to be distinguished clearly.

The far-red emission of Sulfo-Cyanine5.5 positions it advantageously for such applications. Its emission peak at ~694 nm is well-separated from commonly used fluorophores that emit in the blue, green, and orange-red regions of the spectrum, such as FITC, TRITC, and Cy3. aatbio.comwikipedia.org The popular pairing of Cy3 and Cy5 for two-color detection is a testament to the effectiveness of combining spectrally distinct cyanine dyes. aatbio.comnih.gov This principle extends to Sulfo-Cyanine5.5, which can be used as the far-red channel in combination with shorter-wavelength dyes, enabling robust multi-target analysis with reduced need for complex spectral unmixing algorithms.

The table below illustrates the spectral separation between Sulfo-Cyanine5.5 and other common fluorophores used in multiplexing.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region |

| FITC | ~495 | ~519 | Green |

| TRITC | ~557 | ~576 | Orange-Red |

| Cy3 | ~550 | ~570 | Orange-Red wikipedia.org |

| Sulfo-Cyanine5.5 | ~675 | ~694 | Far-Red / Near-IR antibodies.com |

Note: FITC and TRITC spectral data are representative values.

When designing multi-color panels, researchers must consider the specific filter sets and laser lines available on their imaging systems to ensure optimal excitation of each fluorophore and efficient collection of its emission signal while minimizing bleed-through from other channels.

Future Directions and Emerging Research Avenues

Innovative Integration of Sulfo-Cyanine5.5 NHS Ester into Advanced Biological Systems Modeling

The utility of this compound is expanding beyond traditional two-dimensional cell culture and basic in vivo imaging. The next frontier lies in its integration into complex, multi-scale models that more accurately recapitulate human physiology and disease. This includes its use in organoid and spheroid cultures, "organ-on-a-chip" microfluidic devices, and advanced animal models for longitudinal studies.

By conjugating this compound to specific antibodies or targeting ligands, researchers can visualize and quantify dynamic cellular processes within these intricate three-dimensional systems in real-time. For instance, labeling specific cell populations allows for the tracking of cell migration, proliferation, and differentiation during organoid development or in response to therapeutic agents. Its application in non-invasive in vivo NIR imaging is particularly well-suited for deep-tissue imaging with minimal background fluorescence, enabling the long-term monitoring of disease progression, therapeutic response, and the biodistribution of labeled molecules in living animals. lumiprobe.comabmole.com

An emerging area of research involves the use of this compound in pre-targeting strategies for enhanced imaging contrast. In this approach, a targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the site of interest. Subsequently, a smaller, rapidly clearing imaging agent labeled with this compound that specifically binds to the pre-targeting molecule is introduced. This method significantly improves the target-to-background ratio, enabling clearer visualization of biological structures and processes.

Development of Novel Methodological Approaches for Enhanced Probe Application and Data Analysis

Innovation in the application of this compound extends to both the chemical strategies for its use and the computational methods for analyzing the resulting data. While the NHS ester functionality provides a robust method for labeling primary amines, researchers are exploring novel bioconjugation techniques to expand the range of biomolecules that can be labeled and to achieve more precise control over the labeling process. aatbio.comaatbio.com This includes the development of heterobifunctional cyanine (B1664457) dyes, which possess an additional reactive group, allowing for the creation of more complex molecular probes. A modular synthetic approach, where different functional groups can be introduced in the final synthesis step, offers a versatile platform for creating a diverse library of such probes. acs.org

On the data analysis front, the large and complex datasets generated from imaging experiments using this compound necessitate the development of advanced analytical tools. Machine learning algorithms are emerging as a powerful approach for the automated analysis of fluorescence signals. jlakes.orgnih.gov These algorithms can be trained to identify subtle patterns and anomalies in imaging data that may be missed by conventional analysis methods. For example, machine learning models can be used for the automated segmentation of images, the quantification of fluorescence intensity in specific regions of interest, and the detection of changes in fluorescence over time that may indicate a biological response. jlakes.orgnih.gov The application of these sophisticated analytical techniques is expected to extract more meaningful and quantitative information from imaging studies employing this compound.

Computational and Theoretical Studies for Predicting and Optimizing Photophysical Properties of this compound Derivatives

To further enhance the capabilities of cyanine dyes, researchers are turning to computational and theoretical studies to predict and rationally design new derivatives with optimized photophysical properties. Quantum mechanical investigations are providing deeper insights into the electronic structure of cyanine dyes and the factors that govern their absorption and emission characteristics. nih.gov

Historically, accurately modeling the absorption spectra of cyanine derivatives has been a challenge for theoretical methods like time-dependent density functional theory (TDDFT), which often underestimated the experimental wavelengths. nih.gov However, recent advancements in computational chemistry, including the development of more accurate functionals, have significantly improved the predictive power of these models. mdpi.comacs.org These theoretical approaches are now being used to systematically study the relationship between the chemical structure of cyanine dyes and their photophysical properties. acs.org

By computationally screening virtual libraries of novel this compound derivatives with different structural modifications, researchers can identify candidates with desirable properties, such as increased brightness, enhanced photostability, or shifted excitation and emission spectra for multiplexed imaging applications. acs.orgnih.gov This in silico approach can accelerate the discovery and development of next-generation fluorescent probes tailored for specific and demanding biological applications, including super-resolution microscopy. researchgate.net The combination of predictive modeling and synthetic chemistry will be instrumental in creating a new palette of high-performance cyanine dyes for advanced biological research. acs.org

Q & A

Q. How does the water solubility of Sulfo-CyanineNHS ester influence its conjugation efficiency with proteins?

Answer: The sulfonate groups in Sulfo-Cyanine5.5 NHS ester enhance water solubility, enabling conjugation in aqueous buffers without organic solvents. This is critical for sensitive proteins prone to denaturation in DMF/DMSO. For optimal results:

Q. What are the optimal pH conditions for conjugating Sulfo-CyanineNHS ester to amine-containing biomolecules?

Answer: The NHS ester reacts selectively with primary amines (ε-amino groups of lysine) at pH 8.5–9.0 . Below pH 8.0, reaction efficiency drops due to protonation of amines. Key steps:

Q. How can researchers determine the degree of labeling (DoL) for Sulfo-Cyanineconjugates?

Answer: Calculate DoL using the absorbance ratio of the dye (λmax = 678 nm, ε = 235,000 L·mol⁻¹·cm⁻¹) and the protein (λ = 280 nm, corrected for dye contribution using CF280 = 0.11):

Validate via SDS-PAGE with fluorescence imaging or mass spectrometry .

Advanced Research Questions

Q. How can spectral overlap be minimized when using Sulfo-Cyaninein multiplexed imaging with other NIR dyes?

Answer: Sulfo-Cyanine5.5 (Ex/Em = 675/694 nm) may overlap with dyes like Cy5 (Ex/Em \sim649/670 nm). Strategies include:

Q. What experimental designs mitigate non-specific binding of Sulfo-Cyanineconjugates in vivo?

Answer: Non-specific binding in tissues can arise from hydrophobic interactions. To reduce background:

Q. How can discrepancies in fluorescence intensity between in vitro and in vivo imaging be resolved?

Answer: Discrepancies often stem from environmental factors (e.g., pH, redox state) or light scattering in tissues. To address:

- Calibrate imaging systems using phantoms with known dye concentrations.

- Use reference standards (e.g., immobilized dye in agarose) to normalize signals.

- For in vivo studies, apply depth correction algorithms to account for tissue attenuation .

Methodological Optimization

Q. How can conjugation efficiency be improved for hydrophobic proteins?

Answer: Hydrophobic proteins may aggregate in aqueous buffers. Solutions include:

Q. What quality control assays are essential for validating Sulfo-Cyanine5.5-labeled nanoparticles?

Answer:

- Dynamic Light Scattering (DLS): Confirm hydrodynamic size and polydispersity.

- Zeta Potential: Measure surface charge to assess colloidal stability.

- Fluorescence Correlation Spectroscopy (FCS): Quantify dye loading efficiency and homogeneity .

Data Analysis and Troubleshooting

Q. How should researchers analyze conflicting results in Förster Resonance Energy Transfer (FRET) experiments using Sulfo-Cyanine5.5?

Answer: Contradictory FRET efficiencies may arise from improper donor-acceptor pairing or dye orientation.

Q. What factors contribute to fluorescence quenching in Sulfo-Cyanineconjugates, and how can this be addressed?

Answer: Quenching occurs due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.